Uvaol

Catalog No.
S546482
CAS No.
545-46-0
M.F
C30H50O2
M. Wt
442.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uvaol

CAS Number

545-46-0

Product Name

Uvaol

IUPAC Name

(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

InChI

InChI=1S/C30H50O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1

InChI Key

XUARCIYIVXVTAE-ZAPOICBTSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO

Solubility

Soluble in DMSO

Synonyms

urs-12-ene-3 beta,28-diol, uvaol

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)CO

Description

The exact mass of the compound Uvaol is 442.3811 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159627. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Properties:

Some studies suggest uvaol may possess anti-inflammatory properties. A research paper published in "[Protective Agents: Advances in Research and Application]" investigated the effects of uvaol, along with other triterpenoids, on atherosclerosis. The results showed uvaol exhibited an antiatherogenic effect, potentially reducing inflammation within the arteries [].

Antioxidant Activity:

Uvaol may also demonstrate antioxidant activity. This means it could potentially help neutralize harmful free radicals in the body, which are linked to various health conditions. More research is needed to fully understand uvaol's role in this area.

Other Potential Applications:

Preliminary research suggests uvaol might have other potential applications, including:

  • Antibacterial effects: Some studies indicate uvaol may have antibacterial properties, but further investigation is needed.
  • Anticancer effects: Some in-vitro studies suggest uvaol may have anticancer properties, but more research is needed to determine its effectiveness and safety in humans.

Uvaol is a natural pentacyclic triterpene, primarily found in olives and virgin olive oil, characterized by its chemical formula C30H50O2C_{30}H_{50}O_{2} and a molecular weight of approximately 442.73 g/mol. It features two hydroxyl groups located at carbons 3 and 28, distinguishing it from its structural isomer, erythrodiol, which has a methyl group at carbon 19 instead of carbon 20. Uvaol is recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Uvaol exhibits diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties [, , ]. The mechanisms underlying these effects are still under investigation. Here are some potential mechanisms based on current research:

  • Anti-inflammatory activity: Uvaol may reduce inflammation by inhibiting the production of inflammatory mediators [].
  • Antioxidant activity: Uvaol's structure suggests potential free radical scavenging properties, which could contribute to its antioxidant effects [].
  • Anticancer activity: Uvaol may induce cell cycle arrest and inhibit the proliferation of cancer cells [].
That modify the functional groups present.
  • Biotransformation: Microbial fermentation processes can also yield uvaol from precursor compounds found in plant materials.
  • Chemical Synthesis: Various synthetic pathways have been developed to produce uvaol using organic synthesis techniques, often involving multi-step reactions to introduce necessary functional groups .
  • Uvaol exhibits significant biological activities:

    • Anticancer Effects: Research indicates that uvaol selectively induces apoptosis in cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) by activating specific signaling pathways .
    • Wound Healing: Uvaol enhances the migration of fibroblasts and endothelial cells, promoting wound healing processes. It improves the synthesis of extracellular matrix proteins like fibronectin and laminin but does not significantly affect collagen type I synthesis .
    • Anti-inflammatory Properties: Uvaol has been shown to modulate immune responses by inhibiting cytokine production and leukocyte recruitment, thereby reducing inflammation in various models .

    Uvaol's unique properties lead to several applications:

    • Pharmaceuticals: Due to its anticancer and anti-inflammatory effects, uvaol is being explored as a potential therapeutic agent for various diseases.
    • Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at reducing oxidative stress on the skin.
    • Nutraceuticals: Uvaol is considered beneficial in dietary supplements due to its health-promoting effects linked to olive oil consumption .

    Studies on uvaol's interactions reveal its capacity to affect multiple biological pathways:

    • Uvaol interacts with cellular signaling pathways involved in apoptosis and inflammation, influencing gene expression related to these processes.
    • It has been shown to reduce reactive oxygen species (ROS) production in cells, contributing to its protective effects against oxidative damage .
    • Research indicates that uvaol may also interact with various receptors and enzymes, enhancing its therapeutic potential across different conditions .

    Uvaol shares structural similarities with other triterpenes but possesses unique attributes that differentiate it:

    CompoundStructure SimilarityUnique Features
    ErythrodiolIsomericMethyl group at carbon 19 instead of carbon 20.
    Oleanolic AcidStructural analogExhibits different biological activities; less potent anticancer effects compared to uvaol.
    Ursolic AcidParent compoundSimilar synthesis routes; different biological profiles regarding anti-inflammatory effects.
    Betulinic AcidTriterpenoidKnown for strong anticancer properties but differs in chemical structure and specific activity profiles.

    Uvaol stands out due to its selective anticancer activity and unique mechanism of action involving apoptosis induction and modulation of cellular migration during wound healing processes .

    Purity

    >95% (or refer to the Certificate of Analysis)

    Physical Description

    Solid

    XLogP3

    7.4

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    2

    Exact Mass

    442.381080833 g/mol

    Monoisotopic Mass

    442.381080833 g/mol

    Heavy Atom Count

    32

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    W599R31ROT

    Other CAS

    545-46-0

    Dates

    Modify: 2023-08-15
    1: Agra LC, Lins MP, da Silva Marques P, Smaniotto S, Bandeira de Melo C, Lagente V, Barreto E. Uvaol attenuates pleuritis and eosinophilic inflammation in ovalbumin-induced allergy in mice. Eur J Pharmacol. 2016 Jun 5;780:232-42. doi: 10.1016/j.ejphar.2016.03.056. Epub 2016 Mar 30. PubMed PMID: 27038519.
    2: Luna-Vázquez FJ, Ibarra-Alvarado C, Rojas-Molina A, Romo-Mancillas A, López-Vallejo FH, Solís-Gutiérrez M, Rojas-Molina JI, Rivero-Cruz F. Role of Nitric Oxide and Hydrogen Sulfide in the Vasodilator Effect of Ursolic Acid and Uvaol from Black Cherry Prunus serotina Fruits. Molecules. 2016 Jan 12;21(1):78. doi: 10.3390/molecules21010078. PubMed PMID: 26771591; PubMed Central PMCID: PMC6273102.
    3: Botelho RM, Tenorio LPG, Silva ALM, Tanabe ELL, Pires KSN, Gonçalves CM, Santos JC, Marques ALX, Allard MJ, Bergeron JD, Sebire G, Silva ECO, Souza ST, Fonseca EJS, Borbely AU, Borbely KSC. Biomechanical and functional properties of trophoblast cells exposed to Group B Streptococcus in vitro and the beneficial effects of uvaol treatment. Biochim Biophys Acta Gen Subj. 2019 Sep;1863(9):1417-1428. doi: 10.1016/j.bbagen.2019.06.012. Epub 2019 Jun 26. PubMed PMID: 31254547.
    4: Mathison B, Holstege D. A rapid method to determine sterol, erythrodiol, and uvaol concentrations in olive oil. J Agric Food Chem. 2013 May 15;61(19):4506-13. doi: 10.1021/jf400254k. Epub 2013 May 3. PubMed PMID: 23587059.
    5: Mezzetti T, Orzalesi G, Rossi C, Bellavita V. A new triterpenoid lactone, alpha-amyrin and uvaol from Helichrysum italicum. Planta Med. 1970 Aug;18(4):326-31. PubMed PMID: 5469392.
    6: Somova LI, Shode FO, Mipando M. Cardiotonic and antidysrhythmic effects of oleanolic and ursolic acids, methyl maslinate and uvaol. Phytomedicine. 2004 Feb;11(2-3):121-9. PubMed PMID: 15070161.
    7: Kazakova OB, Giniiatullina GV, Tolstikov GA, Baĭkova IP, Zaprutko L, Apryshko GN. [Synthesis and antitumor activity of betulin, erythrodiol and uvaol aminopropoxy derivatives]. Bioorg Khim. 2011 May-Jun;37(3):414-24. Russian. PubMed PMID: 21899058.
    8: Tao YW, Tian Y, Xu WD, Guo QL, Shi JG. [Terpenoids from Euphorbia micractina]. Yao Xue Xue Bao. 2016 Mar;51(3):411-9. Chinese. PubMed PMID: 29859022.
    9: Flores-Bocanegra L, Pérez-Vásquez A, Torres-Piedra M, Bye R, Linares E, Mata R. α-Glucosidase Inhibitors from Vauquelinia corymbosa. Molecules. 2015 Aug 21;20(8):15330-42. doi: 10.3390/molecules200815330. PubMed PMID: 26307962; PubMed Central PMCID: PMC6332183.
    10: Martín R, Miana M, Jurado-López R, Martínez-Martínez E, Gómez-Hurtado N, Delgado C, Bartolomé MV, San Román JA, Cordova C, Lahera V, Nieto ML, Cachofeiro V. DIOL triterpenes block profibrotic effects of angiotensin II and protect from cardiac hypertrophy. PLoS One. 2012;7(7):e41545. doi: 10.1371/journal.pone.0041545. Epub 2012 Jul 23. PubMed PMID: 22844495; PubMed Central PMCID: PMC3402387.
    11: Singh A, Arvinda S, Singh S, Suri J, Koul S, Mondhe DM, Singh G, Vishwakarma R. IN0523 (Urs-12-ene-3α,24β-diol) a plant based derivative of boswellic acid protect Cisplatin induced urogenital toxicity. Toxicol Appl Pharmacol. 2017 Mar 1;318:8-15. doi: 10.1016/j.taap.2017.01.011. Epub 2017 Jan 22. PubMed PMID: 28122196.
    12: Kontogianni VG, Tsoumani ME, Kellici TF, Mavromoustakos T, Gerothanassis IP, Tselepis AD, Tzakos AG. Deconvoluting the Dual Antiplatelet Activity of a Plant Extract. J Agric Food Chem. 2016 Jun 8;64(22):4511-21. doi: 10.1021/acs.jafc.6b00544. Epub 2016 May 26. PubMed PMID: 27161160.
    13: Jabeur H, Drira M, Rebai A, Bouaziz M. Putative Markers of Adulteration of Higher-Grade Olive Oil with Less Expensive Pomace Olive Oil Identified by Gas Chromatography Combined with Chemometrics. J Agric Food Chem. 2017 Jul 5;65(26):5375-5383. doi: 10.1021/acs.jafc.7b00687. Epub 2017 Jun 26. PubMed PMID: 28609617.
    14: Amelio M, Rizzo R, Varazini F. Determination of sterols, erythrodiol, uvaol and alkanols in olive oils using combined solid-phase extraction, high-performance liquid chromatographic and high-resolution gas chromatographic techniques. J Chromatogr. 1992 Aug 14;606(2):179-85. PubMed PMID: 1430013.
    15: Tan BX, Yang L, Huang YY, Chen YY, Peng GT, Yu S, Wu YN, Luo HB, He XX. Bioactive triterpenoids from the leaves of Eriobotrya japonica as the natural PDE4 inhibitors. Nat Prod Res. 2017 Dec;31(24):2836-2841. doi: 10.1080/14786419.2017.1300796. Epub 2017 Mar 10. PubMed PMID: 28281360.
    16: Giménez E, Juan ME, Calvo-Melià S, Planas JM. A sensitive liquid chromatography-mass spectrometry method for the simultaneous determination in plasma of pentacyclic triterpenes of Olea europaea L. Food Chem. 2017 Aug 15;229:534-541. doi: 10.1016/j.foodchem.2017.02.116. Epub 2017 Feb 24. PubMed PMID: 28372212.
    17: Orzalesi G, Mezzetti T, Bellavita V. [A new natural triterpenic lactone, alpha-amyrin and uvaol from Helichrysum italicum (G. Don)]. Boll Chim Farm. 1969 Sep;108(9):540-5. Italian. PubMed PMID: 5364382.
    18: Cristoni A, Nizzola R, Malandrino S, Pifferi G. Synthesis and antiulcer activity of uvaol hemiphthalate derivatives. Farmaco. 1994 Apr;49(4):281-4. PubMed PMID: 8049009.
    19: Greve HL, Kaiser M, Brun R, Schmidt TJ. Terpenoids from the Oleo-Gum-Resin of Boswellia serrata and Their Antiplasmodial Effects In Vitro. Planta Med. 2017 Oct;83(14-15):1214-1226. doi: 10.1055/s-0043-116943. Epub 2017 Jul 24. Erratum in: Planta Med. 2017 Oct;83(14-15):E4. PubMed PMID: 28738439.
    20: Keller S auf dem, Pachaly P, Zymalkowski F. [Ursolic acid and uvaol as contents of Rhododendron ponticum]. Arch Pharm Ber Dtsch Pharm Ges. 1970 Mar;303(3):243-8. German. PubMed PMID: 5267720.

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